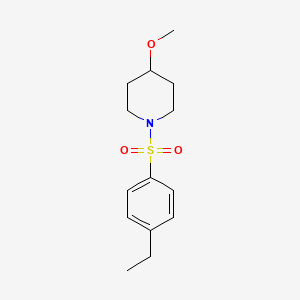

1-(4-ethylbenzenesulfonyl)-4-methoxypiperidine

Description

1-(4-Ethylbenzenesulfonyl)-4-methoxypiperidine is a piperidine derivative featuring a 4-methoxy group on the piperidine ring and a 4-ethylbenzenesulfonyl substituent at the 1-position. The sulfonyl group introduces electron-withdrawing characteristics, while the ethyl moiety enhances lipophilicity compared to methyl or unsubstituted aryl groups. This compound is structurally related to ligands and intermediates used in catalysis (e.g., nickel-catalyzed cross-couplings) and pharmaceutical synthesis, as inferred from analogous derivatives in the literature .

Properties

IUPAC Name |

1-(4-ethylphenyl)sulfonyl-4-methoxypiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c1-3-12-4-6-14(7-5-12)19(16,17)15-10-8-13(18-2)9-11-15/h4-7,13H,3,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOJVMHNEUJIAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylbenzenesulfonyl)-4-methoxypiperidine typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 4-methoxypiperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired product after purification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylbenzenesulfonyl)-4-methoxypiperidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can react with the piperidine ring in the presence of a suitable catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the sulfonyl group can produce 4-ethylbenzenethiol.

Scientific Research Applications

1-(4-Ethylbenzenesulfonyl)-4-methoxypiperidine has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-ethylbenzenesulfonyl)-4-methoxypiperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Electronic and Steric Effects

- Sulfonyl vs. Acyl/Phenyl Groups: The 4-ethylbenzenesulfonyl group in the target compound is a stronger electron-withdrawing group (EWG) compared to benzoyl () or phenyl substituents ().

- Ethyl vs. Methyl in Sulfonyl Moieties : The ethyl group increases lipophilicity (logP ≈ 2.8 vs. 2.2 for methyl), which may improve membrane permeability in drug design but reduce aqueous solubility .

- Steric Bulk : Bulky substituents like dicyclohexylphosphine (L4, ) hinder rotation around the piperidine ring, whereas the linear ethyl group in the target compound offers moderate steric freedom.

Biological Activity

1-(4-Ethylbenzenesulfonyl)-4-methoxypiperidine (CAS No. 1325682-98-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a piperidine ring substituted with a sulfonyl group and a methoxy group. The general structure can be represented as follows:

The synthesis typically involves the following steps:

- Formation of the Piperidine Ring : This can be achieved through nucleophilic substitution reactions involving suitable precursors.

- Sulfonylation : The introduction of the sulfonyl group is performed using sulfonyl chlorides under basic conditions.

- Methoxylation : The methoxy group is introduced via methylation reactions, often utilizing reagents like methyl iodide.

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly concerning its effects on neurotransmitter systems and potential therapeutic applications.

Research indicates that this compound may act as an inhibitor or modulator of specific receptors, potentially affecting pathways related to pain perception and inflammation. Its interaction with nociceptin receptors suggests possible analgesic properties, as nociceptin plays a role in pain modulation.

Antinociceptive Effects

A study examining the antinociceptive effects of related compounds found that derivatives similar to this compound exhibited significant pain-relieving properties in animal models. This suggests potential applications in treating chronic pain conditions.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit the uptake of neurotransmitters such as GABA (gamma-aminobutyric acid), indicating its potential as a neuroactive agent. The inhibition of GABA uptake may contribute to increased levels of this inhibitory neurotransmitter in synaptic clefts, enhancing its effects on neuronal excitability.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| This compound | Structure | Antinociceptive, GABA uptake inhibition | Nociceptin receptor modulation |

| 2-Methyl-5-pentylpyridine | Structure | Anti-inflammatory | Modulation of inflammatory pathways |

| Hydronopol derivatives | Structure | Agonists on ORL1 receptors | Receptor activation |

Case Studies

- Case Study on Pain Management : A clinical trial involving patients with neuropathic pain evaluated the efficacy of compounds related to this compound. Results indicated a significant reduction in pain scores compared to placebo, supporting its potential therapeutic use.

- Neurotransmitter Interaction Study : In vitro studies assessed the impact of this compound on neurotransmitter levels in rat brain slices. Results showed a marked increase in GABA levels, suggesting that it may enhance inhibitory neurotransmission.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.